molecular formula C16H18N2O4 B1611445 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine CAS No. 317806-88-5

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Cat. No. B1611445
M. Wt: 302.32 g/mol
InChI Key: SLDQQCNHUZDIKB-UHFFFAOYSA-N
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Description

“4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine” is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 . This compound is also known as 4-[2-(4-NITROPHENOXY)ETHYL]MORPHOLINE .


Synthesis Analysis

The synthesis of this compound involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A simple and efficient method was developed for the synthesis of substituted morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a naphthalene ring via an ether linkage . The naphthalene ring is further substituted with a nitro group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling, cyclization, and reduction reactions . The synthesis from 1,2-amino alcohols and related compounds is the most common starting materials for the preparation of morpholines .

properties

IUPAC Name

4-[2-(4-nitronaphthalen-1-yl)oxyethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-18(20)15-5-6-16(14-4-2-1-3-13(14)15)22-12-9-17-7-10-21-11-8-17/h1-6H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDQQCNHUZDIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475360
Record name 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

CAS RN

317806-88-5
Record name 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-nitronaphthalen-1-ol (10.1 g, 53.4 mmol), 4-(2-chloroethyl)morpholine.hydrochloride (14.0 g, 75.2 mmol), sodium hydroxide (3.11 g, 77.8 mmol) and potassium carbonate (17.5 g, 127 mmol) in 1-methylpyrrolidine-2-one (180 mL) was stirred at 100° C. After 3 hours, the reaction solution was cooled to 0° C., water (200 mL) was added thereto, followed by stirring the mixture. The precipitated crystals were collected by filtration to obtain 14.31 g of the captioned compound (88% yield).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-1-hydroxynaphthalene (10.0 g, 52.8 mmol), 4-(2-chloroethyl)-morpholine hydrochloride (13.77 g, 74.0 mmol), NaOH (3.0 g, 74.0 mmol), K2CO3 (17.53 g, 126.8 mmol) and 1-methyl-2-pyrrolidinone (400 ml) is heated to 90-100° C. and held for 2-3 hours. The mixture is cooled to 40° C. and water (300 ml) is added. The mixture is cooled to 0° C. and held for 4 hours. The product is collected by filtration, washed with water, cyclohexane and dried under vacuum to constant weight to yield 4-[2-(4-nitro-naphthalen-1-yloxy)-ethyl]-morpholine 14.73 g, 92.6%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
17.53 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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